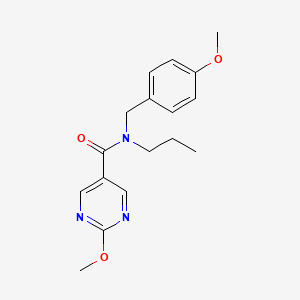
N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMAG, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain.
Aplicaciones Científicas De Investigación
N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neuropathic pain, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce pain behavior in animal models.
Mecanismo De Acción
The mechanism of action of N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it is believed that N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide exerts its therapeutic effects by modulating the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the activity of HDACs, which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In cancer cells, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide induces apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins. In inflammation, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide reduces the production of inflammatory cytokines, such as TNF-α and IL-6. In neuropathic pain, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide reduces pain behavior by inhibiting the activity of spinal microglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its high potency and selectivity for its target proteins. This makes it an ideal compound for studying the activity of various signaling pathways in vitro. However, one of the limitations of N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
For the research on N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide include further investigating its mechanism of action and evaluating its efficacy in animal models of various diseases.
Propiedades
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13-5-3-6-14(9-13)11-19-17(21)12-20(24(2,22)23)16-8-4-7-15(18)10-16/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKQNPMGAPRTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4446731.png)
![2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4446734.png)
![N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4446736.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4446749.png)

![2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4446764.png)
![[5-({cyclopentyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B4446768.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4446777.png)
![2-{1-[1-(2-phenylethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4446784.png)

![3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4446804.png)
![2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4446819.png)
![3-(5-{[(2-phenylethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4446834.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B4446839.png)